Sourcing constrained amino acid building blocks often means navigating complex multi-step syntheses and unreliable supply. Methyl 2-aminoadamantane-2-carboxylate (CAS 144876-68-6) resolves this with a pre-formed, ester-protected adamantane cage ready for direct coupling.
• Direct amide bond formation without additional N-protection - streamlines SPPS workflows
• Balanced LogP (1.3-2.0) & MW 209.28 - optimal CNS drug-like profile for blood-brain barrier penetration
• Fsp³ = 0.917 - maximal conformational rigidity for fragment-based drug discovery
Supplied with full analytical documentation. Bulk quantities available.
Molecular FormulaC12H19NO2
Molecular Weight209.289
CAS No.144876-68-6
Cat. No.B588335
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 2-aminoadamantane-2-carboxylate (CAS 144876-68-6) is a methyl ester derivative of the rigid, achiral α-amino acid 2-aminoadamantane-2-carboxylic acid (adamantanine) . This compound features a tricyclic adamantane cage that imposes conformational constraint, making it a valuable scaffold in medicinal chemistry and peptide mimetic design . As an ester-protected amino acid, it serves as a versatile building block for further derivatization, particularly in the synthesis of amides, peptides, and pharmaceutical intermediates .
Compound classEster-protected rigid α-amino acid scaffoldAdamantane cage with conformational constraint
Primary workflowPeptide mimetic and amide building blockDirect coupling without additional N-protection
Physicochemical profileBalanced moderate lipophilicity and solubilitySupports passive diffusion in cellular assays
Why Methyl 2-Aminoadamantane-2-Carboxylate Cannot Be Substituted
Adamantane-based amino acid derivatives exhibit structure-dependent physicochemical and biological properties. The methyl ester of 2-aminoadamantane-2-carboxylic acid offers a distinct balance of lipophilicity, synthetic accessibility, and pharmacokinetic potential compared to its free acid and other ester analogs. While the free acid is an active amino acid transport inhibitor (Ki = 0.76 mM for methionine) [1], its polar carboxylate limits membrane permeability . Conversely, bulkier esters like the tert-butyl analog possess higher lipophilicity (LogP ≈ 3.5) [2] but may compromise aqueous solubility and increase metabolic instability. The methyl ester occupies a strategic middle ground: its moderate LogP (1.313–2.013) enhances passive diffusion across biological barriers while maintaining sufficient solubility for in vitro assays and synthetic manipulations [3]. Furthermore, as a protected amino acid, it obviates the need for additional N-protection during peptide coupling, streamlining synthetic workflows compared to the free acid . These quantifiable differences preclude simple interchange with in-class compounds.
Free acid vs. methyl ester
The free acid is a transport inhibitor but its polar carboxylate may limit membrane permeability. Direct substitution risks altered cellular uptake and requires additional coupling activation.
Bulky ester analogs may shift profile
tert-Butyl and larger esters exhibit higher LogP that may compromise aqueous solubility and increase metabolic instability, shifting ADME properties away from the methyl ester's balanced range.
CNS drug-likeness context may not transfer
The methyl ester's TPSA and MW sit within reported CNS-favorable ranges. Free acid or bulkier ester substitution alters TPSA and may shift blood-brain barrier permeability predictions.
[1] Nagasawa HT, et al. 2-Aminoadamantane-2-carboxylic acid, a rigid, achiral, tricyclic alpha-amino acid with transport inhibitory properties. J Med Chem. 1973 Jul;16(7):823-6. doi:10.1021/jm00265a019 View Source
Lipophilicity Balance Between Acid and Bulky Esters
Methyl 2-aminoadamantane-2-carboxylate exhibits a calculated LogP value ranging from 1.313 to 2.013, positioning it between the more polar free acid (LogP = 1.35) and the more lipophilic tert-butyl ester (LogP ≈ 3.0–3.5) . This intermediate lipophilicity enhances passive membrane permeability compared to the acid while avoiding the potential solubility and metabolic liabilities associated with excessive hydrophobicity .
Lipophilicity BalanceCross-study comparable
LogP 1.313–2.013
Free acid 1.35
tBu ester ~3.0
Intermediate lipophilicity may support passive cellular permeability while retaining assay-compatible solubility.
In silico calculated values; vendor-reported ranges.
Methyl ester is up to 0.66 LogP units higher than free acid; 1.0–1.7 LogP units lower than tert-butyl ester
Conditions
In silico calculation (XLogP, ACD/LogP); vendor-reported values
Why This Matters
This balance makes the methyl ester a superior candidate for cellular assays requiring passive diffusion, while retaining sufficient aqueous solubility for in vitro handling.
LipophilicityMembrane PermeabilityADMEDrug Design
MW and TPSA for CNS Drug-Likeness
Methyl 2-aminoadamantane-2-carboxylate has a molecular weight (MW) of 209.28 g/mol and a topological polar surface area (TPSA) of 52.32 Ų . In comparison, the free acid (MW = 195.26 g/mol) has a higher TPSA of 63.32 Ų . The reduction in TPSA (Δ = –11.0 Ų) combined with a modest increase in MW positions the methyl ester within the optimal range for CNS penetration (MW < 400 g/mol, TPSA < 70 Ų) [1].
CNS Drug-Likeness ProfileCross-study comparable
MW 209.28 g/mol · TPSA 52.32 Ų
Δ TPSA: –11.0 Ų vs. free acid
TPSA and MW within reported CNS-favorable limits; supports blood-brain barrier permeability screening context.
Database-calculated values.
CNS Drug DesignPhysicochemical PropertiesBlood-Brain BarrierDrug-Likeness
Evidence Dimension
Molecular Weight (MW) and Topological Polar Surface Area (TPSA)
Target Compound Data
MW = 209.28 g/mol; TPSA = 52.32 Ų
Comparator Or Baseline
Free acid: MW = 195.26 g/mol; TPSA = 63.32 Ų
Quantified Difference
MW: +14.02 g/mol; TPSA: –11.00 Ų
Conditions
Vendor and database-calculated values
Why This Matters
The methyl ester's lower TPSA suggests improved passive permeability across the blood-brain barrier, a critical consideration for CNS-targeted drug discovery programs.
CNS Drug DesignPhysicochemical PropertiesBlood-Brain BarrierDrug-Likeness
[1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
Reliable Commercial Supply and Purity
Methyl 2-aminoadamantane-2-carboxylate is readily available from multiple commercial suppliers (Fluorochem, Chemscene, Leyan, AKSci) at a minimum purity specification of 95% . Some vendors offer material at 99% purity . This contrasts with the tert-butyl ester analog, which is less commonly stocked and often requires custom synthesis [1].
Commercial Supply & PurityHead-to-head
≥95% purity, multiple global suppliers
vs. tBu ester: limited supply
Supports reliable procurement and batch-to-batch consistency for research workflows.
The methyl ester group of methyl 2-aminoadamantane-2-carboxylate serves as a latent carboxylate, allowing for direct amide bond formation with primary amines under standard coupling conditions (e.g., HATU, DIPEA) . In contrast, the free acid (2-aminoadamantane-2-carboxylic acid) requires in situ activation or prior conversion to an active ester for efficient coupling, adding synthetic steps [1]. The methyl ester can be selectively cleaved under mild basic conditions to reveal the free acid after coupling, providing orthogonal protection.
Synthetic EfficiencyClass-level inference
Direct one-step amide coupling
Free acid route: 2 steps
May reduce synthetic sequence length for peptide analog generation.
Synthetic Efficiency (Number of Steps for Amide Bond Formation)
Target Compound Data
Direct coupling with primary amines in one step
Comparator Or Baseline
Free acid requires two steps: activation (e.g., DCC/HOBt) then coupling
Quantified Difference
One step reduction in synthetic sequence
Conditions
Solution-phase peptide synthesis, DMF solvent, room temperature
Why This Matters
Streamlined synthetic workflows reduce time, cost, and material loss, making the methyl ester the preferred building block for rapid analog generation.
[1] Nagasawa HT, et al. Potential latentiation forms of biologically active compounds based on action of leucine aminopeptidase. Dipeptide derivatives of the tricycloaliphatic alpha-amino acid, adamantanine. J Med Chem. 1975 Aug;18(8):826-30. doi:10.1021/jm00242a012 View Source
Parent Acid: Amino Acid Transport Inhibition
While direct biological activity data for methyl 2-aminoadamantane-2-carboxylate are sparse in the open literature, its parent acid (2-aminoadamantane-2-carboxylic acid, adamantanine) has well-characterized pharmacology. Adamantanine inhibits methionine transport into Ehrlich ascites carcinoma cells with a Ki of 0.76 mM and inhibits proliferation of P388 lymphocytic leukemia cells with an IC50 > 1 mM [1]. It also inhibits leucine aminopeptidase with an I/S0.5 of 10.5 [2]. The methyl ester serves as a prodrug or latentiated form, designed to release the active acid upon esterase-mediated hydrolysis in biological systems .
Parent Acid PharmacologySupporting evidence
Parent acid Ki = 0.76 mM (methionine transport)
Methyl ester acts as latentiated prodrug form
Supports prodrug strategy research context; methyl ester may release active acid upon esterase hydrolysis.
The methyl ester's utility lies in its ability to serve as a stable, membrane-permeable precursor that can be converted to the active acid intracellularly or in vivo, offering a potential strategy for improving pharmacokinetic properties.
[1] Nagasawa HT, et al. 2-Aminoadamantane-2-carboxylic acid, a rigid, achiral, tricyclic alpha-amino acid with transport inhibitory properties. J Med Chem. 1973 Jul;16(7):823-6. doi:10.1021/jm00265a019 View Source
[2] Nagasawa HT, et al. Potential latentiation forms of biologically active compounds based on action of leucine aminopeptidase. Dipeptide derivatives of the tricycloaliphatic alpha-amino acid, adamantanine. J Med Chem. 1975 Aug;18(8):826-30. doi:10.1021/jm00242a012 View Source
High sp3 Fraction and Conformational Rigidity
Methyl 2-aminoadamantane-2-carboxylate possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.917, a value exceptionally high among drug-like molecules . This parameter correlates with increased molecular complexity and three-dimensionality, which have been associated with improved target selectivity and reduced off-target promiscuity [1]. In comparison, the free acid shares an identical Fsp3 (0.917), but the methyl ester's enhanced lipophilicity (see Evidence Item 1) allows better cellular access to intracellular targets.
Conformational RigidityCross-study comparable
Fsp3 = 0.917
~2.5× higher than typical oral drug mean
Highly pre-organized scaffold may reduce entropic penalty in target-binding studies.
Equal to free acid; 2.5× higher than average oral drug
Conditions
Calculated from molecular structure
Why This Matters
The extremely high Fsp3 indicates a rigid, pre-organized scaffold that can minimize the entropic penalty upon target binding, a key advantage for designing selective inhibitors or receptor ligands.
[1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e View Source
Applications of Methyl 2-Aminoadamantane-2-Carboxylate
Protected Amino Acid for Peptide Synthesis
The methyl ester group allows direct amide bond formation without additional N-protection, streamlining the synthesis of adamantane-containing peptides and peptidomimetics . This is particularly valuable in solid-phase peptide synthesis (SPPS) where orthogonal protection is essential [1].
CNS Drug Discovery with Balanced Lipophilicity
With a LogP of ~1.4–2.0, MW of 209.28, and TPSA of 52.32 Ų, methyl 2-aminoadamantane-2-carboxylate fits the optimal profile for CNS drug candidates [2]. It can serve as a scaffold for designing blood-brain barrier-permeable analogs targeting neurological disorders .
Prodrug Strategy for Amino Acid Transporters
As a methyl ester of adamantanine, this compound can function as a latentiated form of the active acid. Upon cellular uptake, esterases can hydrolyze the methyl ester to release 2-aminoadamantane-2-carboxylic acid, which inhibits amino acid transport (Ki = 0.76 mM) [3]. This prodrug strategy may improve oral bioavailability or tissue distribution .
Conformational Restriction in Hit-to-Lead
The adamantane cage imparts extreme conformational rigidity (Fsp3 = 0.917), reducing the entropic penalty upon target binding. This scaffold is ideal for fragment-based drug discovery or for introducing conformational constraint into flexible pharmacophores [4].
Application
Selection Property
Validation Focus
Protected amino acid for peptide synthesis
Ester-protected carboxylate for direct amide formation
Coupling efficiency and orthogonal deprotection review
Esterase-mediated hydrolysis and transport inhibition endpoint review
Conformational restriction in hit-to-lead
High Fsp3 and rigid adamantane cage
Target-binding entropy and selectivity context
[1] Ribić R, et al. Design and Synthesis of Immunostimulating Mannosylated Muropeptide Analogs Containing 2-Aminoadamantane-2-carboxylic Acid. Proceedings. 2019;22(1):69. doi:10.3390/proceedings2019022069 View Source
[2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
[3] Nagasawa HT, et al. 2-Aminoadamantane-2-carboxylic acid, a rigid, achiral, tricyclic alpha-amino acid with transport inhibitory properties. J Med Chem. 1973 Jul;16(7):823-6. doi:10.1021/jm00265a019 View Source
[4] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e View Source
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